molecular formula C22H25N3O4S B4221257 1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4221257
M. Wt: 427.5 g/mol
InChI Key: ZJKGNBOVMLXPQQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a pyrrolidinedione moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Introduction of the benzyl group: Benzylation of the piperazine ring is typically carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the pyrrolidinedione moiety: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Use of catalysts: Catalysts such as palladium or copper may be employed to enhance reaction rates.

    Solvent selection: Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve reactants and facilitate the reaction.

    Temperature control: Maintaining an optimal temperature range is crucial to ensure the desired reaction pathway and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the carbonyl groups in the pyrrolidinedione moiety can yield corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution reagents: Alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Sulfone derivatives: Formed through oxidation of the methylsulfonyl group.

    Alcohol derivatives: Formed through reduction of the carbonyl groups.

    Substituted benzyl derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Molecular targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways involved: The compound may modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-{4-[4-(methylthio)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione analogs: Variants with different substituents on the benzyl or piperazine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-30(28,29)19-9-7-18(8-10-19)23-11-13-24(14-12-23)20-15-21(26)25(22(20)27)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGNBOVMLXPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 3
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 4
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 6
1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

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